2-(3-bromophenoxy)-N'-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide
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Overview
Description
2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and an acetohydrazide moiety. It is primarily used in the fields of chemistry, biology, and medicine due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide typically involves a multi-step process:
Formation of 3-bromophenol: This is achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid under basic conditions to form 3-bromophenoxyacetic acid.
Preparation of 3-bromophenoxyacetohydrazide: The 3-bromophenoxyacetic acid is converted to its hydrazide form by reaction with hydrazine hydrate.
Condensation Reaction: Finally, the 3-bromophenoxyacetohydrazide is condensed with benzaldehyde under acidic conditions to yield 2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production may also employ continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide
- 2-(3-chlorophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide
- 2-(3-fluorophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide
Uniqueness
2-(3-bromophenoxy)-N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide is unique due to the presence of the bromine atom in the 3-position of the phenoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C16H13BrN2O3 |
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Molecular Weight |
361.19 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-phenacylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-7-4-8-14(9-13)22-11-16(21)19-18-10-15(20)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)/b18-10+ |
InChI Key |
ATVJBTCFVXYWKM-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC(=O)COC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC(=O)COC2=CC(=CC=C2)Br |
solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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